

Technical Guide: 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-1-methoxyisoquinoline**

Cat. No.: **B1292691**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-methoxyisoquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential biological significance based on the activities of structurally related isoquinoline derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel isoquinoline-based compounds for drug discovery and development.

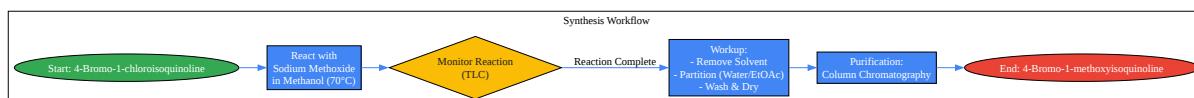
Physicochemical Properties

4-Bromo-1-methoxyisoquinoline is a halogenated isoquinoline derivative. The presence of the bromine atom and the methoxy group at positions 4 and 1, respectively, imparts specific chemical reactivity and potential for biological activity. A summary of its key quantitative data is presented in Table 1.

Property	Value	Source(s)
Molecular Weight	238.08 g/mol	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
CAS Number	746668-73-5	[2]
Monoisotopic Mass	236.97893 Da	[1]
Physical State	Solid	[4]
InChIKey	BQMVHRXGXCDQEW- UHFFFAOYSA-N	[2]
SMILES	COc1=NC=C(Br)C2=CC=CC=C2	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1-methoxyisoquinoline** can be approached through several synthetic routes, primarily involving the modification of a pre-formed isoquinoline or isoquinolinone core. Below are detailed methodologies for plausible synthetic pathways.


Method 1: Nucleophilic Substitution of a Halogenated Precursor

One common approach for introducing a methoxy group onto the isoquinoline ring is through the nucleophilic substitution of a more labile halide, such as a chlorine atom.

Experimental Protocol:

- Starting Material: 4-Bromo-1-chloroisoquinoline.
- Reagents: Sodium methoxide (CH₃ONa), Methanol (MeOH) as solvent.
- Procedure:
 - To a solution of 4-bromo-1-chloroisoquinoline in anhydrous methanol, add a stoichiometric excess of sodium methoxide.

- The reaction mixture is heated to reflux (approximately 70°C) and stirred for several hours.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield **4-Bromo-1-methoxyisoquinoline**.

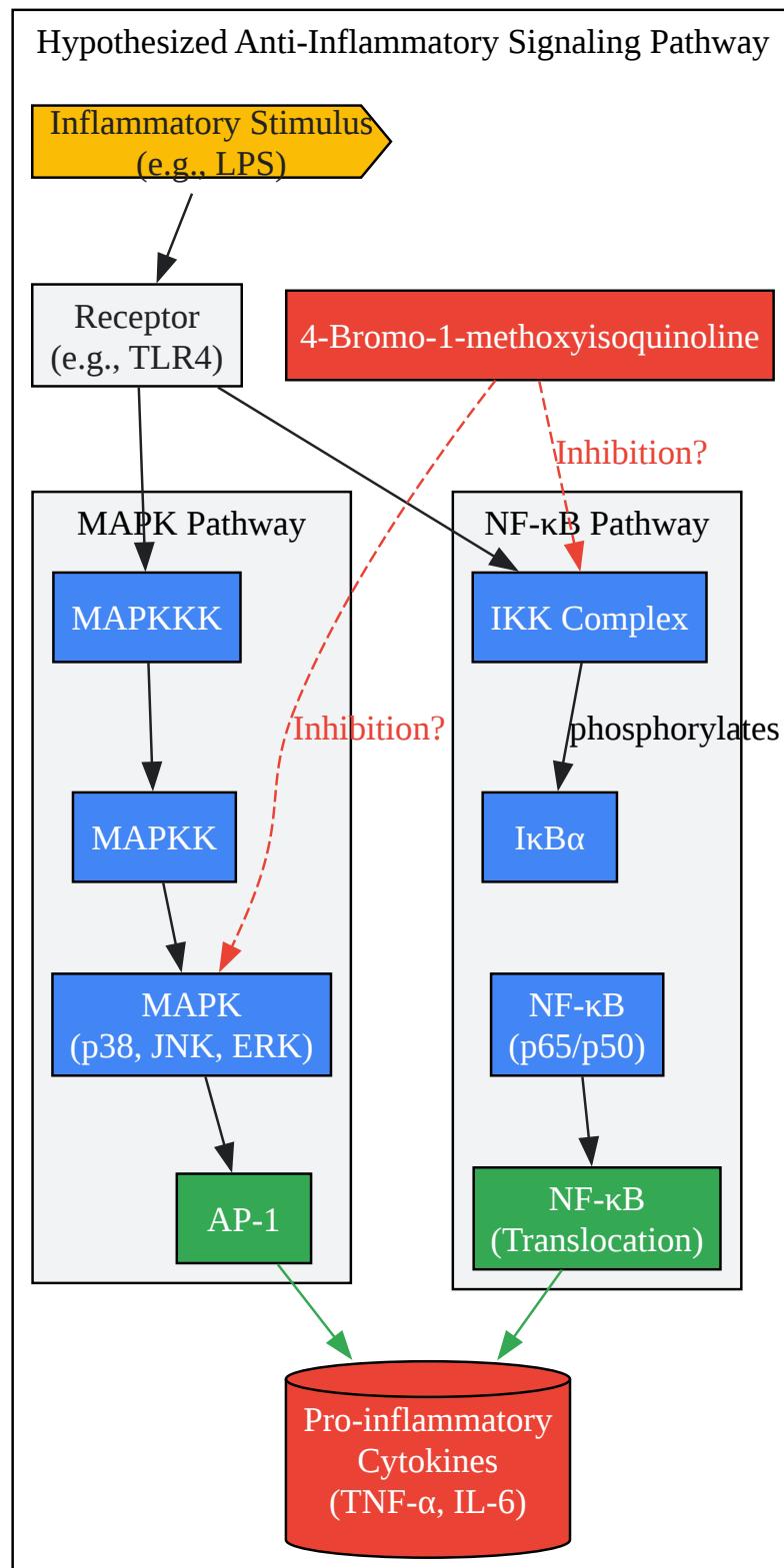
[Click to download full resolution via product page](#)

Diagram 1: Workflow for the synthesis of **4-Bromo-1-methoxyisoquinoline**.

Method 2: O-Alkylation of an Isoquinolinone Precursor

An alternative route involves the O-alkylation of the corresponding isoquinolinone.

Experimental Protocol:


- Starting Material: 4-Bromo-1,2-dihydroisoquinolin-1-one.
- Reagents: A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
- Procedure:

- Suspend 4-Bromo-1,2-dihydroisoquinolin-1-one and the base in the chosen solvent.
- Add the methylating agent dropwise to the suspension at room temperature.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
- The reaction is quenched with water, and the product is extracted with an appropriate organic solvent.
- The combined organic extracts are washed, dried, and concentrated.
- Purification of the crude product is achieved via column chromatography.

Potential Biological Significance and Signaling Pathways

While specific biological activities for **4-Bromo-1-methoxyisoquinoline** are not extensively documented, the isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. Derivatives of isoquinoline are known to exhibit activities such as anti-cancer and anti-inflammatory properties.^[3]

Structurally related compounds, such as certain bromophenols, have been hypothesized to exert anti-inflammatory effects through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[5] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given these precedents, it is plausible that **4-Bromo-1-methoxyisoquinoline** could be investigated for similar biological activities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1-methoxyisoquinoline | C₁₀H₈BrNO | CID 24766656 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-1-methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292691#4-bromo-1-methoxyisoquinoline-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com